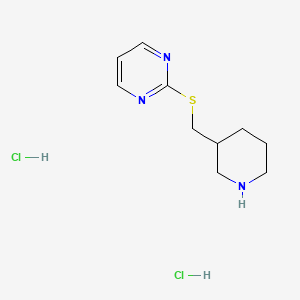

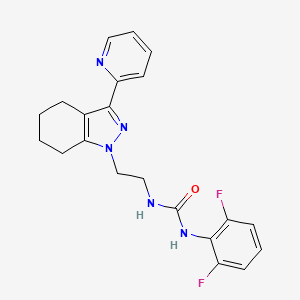

2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is a derivative of pyrimidine, which is an essential base component of the genetic material of deoxyribonucleic acid .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code:1S/C10H15N3S.2ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;;/h2,5-6,9,11H,1,3-4,7-8H2;2*1H . Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . These reactions are often used in the synthesis of such heterocyclic systems .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 245.77 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen

Synthesis of Chemical Intermediates

Compounds structurally related to 2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride have been synthesized for use as intermediates in pharmaceutical production. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, demonstrates the utility of such compounds in the development of medications. The synthesis process involves successive chlorination followed by condensation with piperidine, showcasing the compound's relevance in pharmaceutical manufacturing (Shen Li, 2012).

Pharmacological Research

Compounds with the piperidine and pyrimidine structures have shown promise in pharmacological research, including studies on analgesic, antiparkinsonian, antimicrobial, and antiviral activities. For example, derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, involving piperidine as a catalyst, have exhibited good analgesic and antiparkinsonian activities comparable to known drugs like Valdecoxib® and Benzatropine®. This highlights their potential for developing treatments for pain and Parkinson's disease (A. Amr, S. Maigali, Mohamed M. Abdulla, 2008).

Antimicrobial and Anticancer Activity

Some novel fluorinated thiazolo[3,2-a]pyridines and thiazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidines, which share structural similarities with the compound , were studied for their antimicrobial activity. These studies indicate the potential use of such compounds in the development of new antimicrobial agents (A. El-Maghraby, G. E. Ali, Ahmed A. M. Ahmed, M. El-Gaby, 2002).

Corrosion Inhibition

Research into piperidine derivatives for the inhibition of iron corrosion reveals the chemical utility of these compounds beyond pharmaceutical applications. The study involving quantum chemical calculations and molecular dynamics simulations to evaluate the corrosion inhibition efficiency of piperidine derivatives on iron highlights their significance in industrial applications (S. Kaya, Lei Guo, C. Kaya, et al., 2016).

Wirkmechanismus

Target of Action

The primary target of the compound 2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride is the IKKb catalytic pocket . IKKb, or IκB kinase β, is a protein kinase that plays a key role in the NF-κB signaling pathway, which regulates cell survival, proliferation, and immune responses .

Mode of Action

The active component of the compound, which contains a piperidine moiety, develops a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-κB signaling pathway .

Biochemical Pathways

The inhibition of IKKb leads to a decrease in the phosphorylation and degradation of IκB proteins, which are inhibitors of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is prevented from translocating to the nucleus and activating gene transcription . This affects various downstream effects, including the regulation of inflammatory responses, cell proliferation, and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of the NF-κB signaling pathway. By inhibiting IKKb, the compound can potentially suppress inflammatory responses, inhibit cell proliferation, and induce apoptosis . These effects could have significant implications for the treatment of diseases such as cancer and autoimmune disorders .

Zukünftige Richtungen

The potential of pyrimidine-based compounds is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis . Therefore, future research could focus on exploring new synthesis methods and studying the biological properties of pyrimidine derivatives and their condensed analogs .

Eigenschaften

IUPAC Name |

2-(piperidin-3-ylmethylsulfanyl)pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S.2ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;;/h2,5-6,9,11H,1,3-4,7-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGSIARKMCFDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CSC2=NC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B2865343.png)

![3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2865347.png)

![Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B2865348.png)

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865351.png)

![N-(3,5-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2865352.png)

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2865354.png)

![N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2865358.png)

![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride](/img/structure/B2865361.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865363.png)